molecular formula C16H22BrNO3 B4943198 ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B4943198
M. Wt: 356.25 g/mol
InChI Key: CTFGNDZEUKSXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that is widely used in scientific research applications. It is a piperidine derivative and is known for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic properties. It has been found to have a wide range of activities, making it useful for studying various diseases and conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate involves the reaction between 3-bromo-4-methoxybenzaldehyde and piperidine-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The yield of the compound depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Ethyl 1-(3-bromo-4-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant activities. It is also being investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-3-21-16(19)13-5-4-8-18(11-13)10-12-6-7-15(20-2)14(17)9-12/h6-7,9,13H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFGNDZEUKSXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-3-carboxylate

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